3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1152861-15-8
VCID: VC6848072
InChI: InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15)
SMILES: CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Molecular Formula: C12H19NO3S
Molecular Weight: 257.35

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

CAS No.: 1152861-15-8

Cat. No.: VC6848072

Molecular Formula: C12H19NO3S

Molecular Weight: 257.35

* For research use only. Not for human or veterinary use.

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide - 1152861-15-8

Specification

CAS No. 1152861-15-8
Molecular Formula C12H19NO3S
Molecular Weight 257.35
IUPAC Name 3-propan-2-yl-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15)
Standard InChI Key FLDRSFXJVHQSCM-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide has the molecular formula C₁₂H₁₉NO₃S, derived from its constituent atoms: 12 carbons, 19 hydrogens, 1 nitrogen, 3 oxygens, and 1 sulfur . The molecular weight calculates to 281.35 g/mol, with the following structural components:

  • Benzene ring: Provides aromatic stability and sites for electrophilic substitution.

  • Sulfonamide group (-SO₂NH₂): Imparts polarity and potential hydrogen-bonding capacity.

  • Isopropyl substituent (-CH(CH₃)₂): Enhances hydrophobicity and steric bulk.

  • Propoxy chain (-O-CH₂CH₂CH₃): Introduces flexibility and ether-based solubility.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
CAS Number1152861-15-8
Molecular FormulaC₁₂H₁₉NO₃S
Molecular Weight281.35 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar aprotic solvents

Stereochemical Considerations

Synthesis and Manufacturing

Table 2: Reagents and Conditions for Analogous Sulfonamide Syntheses

StepReagents/ConditionsYieldSource
SulfonationClSO₃H, 0–5°C, inert atmosphere60–75%
AmmonolysisNH₃ (aq), 25°C, 12 h85–90%
PurificationRecrystallization (EtOH/H₂O)95%+

Industrial-Scale Production

Commercial suppliers such as CymitQuimica offer the compound at research-scale quantities, with pricing tiers reflecting batch size (e.g., €1,540 for 5 g and €492 for 500 mg) . These figures suggest high manufacturing costs due to multi-step synthesis and purification requirements.

Physicochemical and Spectroscopic Properties

Thermal Stability

Although specific thermogravimetric data are unavailable, the compound’s aromatic and sulfonamide groups suggest decomposition onset temperatures above 200°C, consistent with similar sulfonamides .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.4 ppm (isopropyl methyl groups).

    • δ 3.4–3.6 ppm (propoxy methylene protons).

    • δ 7.2–8.1 ppm (aromatic protons) .

  • IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .

Biological and Industrial Applications

Medicinal Chemistry

Sulfonamides are renowned for their antibacterial and anti-inflammatory properties. While 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide’s specific bioactivity remains uncharacterized, structural analogs inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria . Modifications to the propoxy or isopropyl groups could modulate membrane permeability and target affinity.

Material Science

The compound’s rigid aromatic core and polar sulfonamide group make it a candidate for:

  • Polymer Additives: Enhancing thermal stability in polyamides .

  • Coordination Chemistry: Ligand design for transition-metal catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator